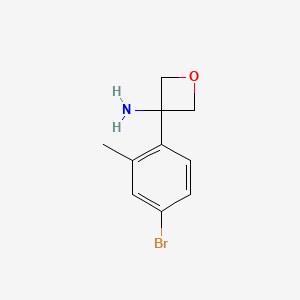
3-(4-Bromo-2-methylphenyl)-3-oxetanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-methylphenyl)-3-oxetanamine is a chemical compound characterized by the presence of a bromine atom, a methyl group, and an oxetane ring attached to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-3-oxetanamine typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-methylphenyl)-3-oxetanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methylphenyl oxetane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(4-Bromo-2-methylphenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-oxetanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isocyanate
- 4-Bromo-2-methylphenol
Uniqueness
3-(4-Bromo-2-methylphenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
3-(4-bromo-2-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-9(7)10(12)5-13-6-10/h2-4H,5-6,12H2,1H3 |
Clé InChI |
XMFCCNYOYMHFLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C2(COC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















